molecular formula C11H13N3O B13006656 2-(2-Aminopropyl)phthalazin-1(2H)-one

2-(2-Aminopropyl)phthalazin-1(2H)-one

Katalognummer: B13006656
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: LPIVCSIRESJEGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminopropyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Vorbereitungsmethoden

The synthesis of 2-(2-Aminopropyl)phthalazin-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with 2-aminopropylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

2-(2-Aminopropyl)phthalazin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminopropyl)phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Aminopropyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2-(2-Aminopropyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives. Similar compounds include:

    Phthalazinone: The parent compound from which this compound is derived.

    2-(2-Hydroxypropyl)phthalazin-1(2H)-one: A similar compound with a hydroxyl group instead of an amino group.

    2-(2-Methylpropyl)phthalazin-1(2H)-one: A derivative with a methyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

2-(2-aminopropyl)phthalazin-1-one

InChI

InChI=1S/C11H13N3O/c1-8(12)7-14-11(15)10-5-3-2-4-9(10)6-13-14/h2-6,8H,7,12H2,1H3

InChI-Schlüssel

LPIVCSIRESJEGW-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C(=O)C2=CC=CC=C2C=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.